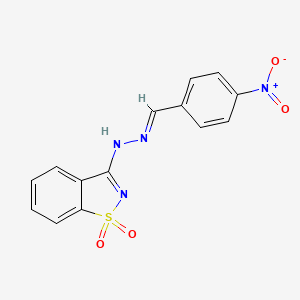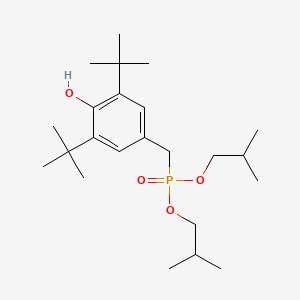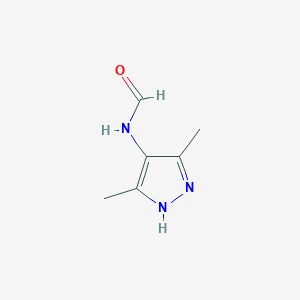![molecular formula C16H13Cl3N4O5 B11707220 3,5-dinitro-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide](/img/structure/B11707220.png)
3,5-dinitro-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-二硝基-N-{2,2,2-三氯-1-[(2-甲基苯基)氨基]乙基}苯甲酰胺是一种复杂的有机化合物,其分子式为C17H15Cl3N4O5。它以硝基、三氯甲基和苯甲酰胺结构的存在为特征。
准备方法
3,5-二硝基-N-{2,2,2-三氯-1-[(2-甲基苯基)氨基]乙基}苯甲酰胺的合成通常涉及多个步骤,从苯甲酰胺前体的硝化开始。反应条件通常包括使用浓酸,如硫酸和硝酸,在苯甲酰胺环的 3 位和 5 位引入硝基。三氯甲基通过氯化反应引入,该反应可能涉及如亚硫酰氯或五氯化磷之类的试剂。最后一步是在受控条件下将三氯甲基化中间体与 2-甲基苯胺偶联,形成所需化合物。
化学反应分析
3,5-二硝基-N-{2,2,2-三氯-1-[(2-甲基苯基)氨基]乙基}苯甲酰胺会发生各种化学反应,包括:
氧化: 硝基可以进一步氧化形成亚硝基或其他更高氧化态的衍生物。
还原: 硝基可以使用还原剂(如氢气在催化剂如钯碳上的存在下)还原为胺。
取代: 三氯甲基可以发生亲核取代反应,其中氯原子被其他亲核试剂(如氢氧根或烷氧根离子)取代。
水解: 酰胺键可以在酸性或碱性条件下水解,生成相应的羧酸和胺。
科学研究应用
3,5-二硝基-N-{2,2,2-三氯-1-[(2-甲基苯基)氨基]乙基}苯甲酰胺有几个科学研究应用:
生物学: 研究该化合物的潜在生物活性,包括抗菌和抗癌特性。
医药: 正在进行研究以探索其作为药物开发中的药物中间体或活性成分的潜力。
工业: 它用于生产特种化学品和材料,包括染料和颜料。
作用机制
3,5-二硝基-N-{2,2,2-三氯-1-[(2-甲基苯基)氨基]乙基}苯甲酰胺的作用机制涉及它与各种分子靶标和途径的相互作用。硝基可以参与氧化还原反应,导致活性氧 (ROS) 的生成,这些活性氧可以诱导细胞中的氧化应激。三氯甲基可以与蛋白质和 DNA 中的亲核位点形成共价键,可能导致细胞毒性作用。该化合物与多个靶标相互作用的能力使其成为生物化学和药理学研究中的通用工具。
相似化合物的比较
3,5-二硝基-N-{2,2,2-三氯-1-[(2-甲基苯基)氨基]乙基}苯甲酰胺可以与其他类似化合物进行比较,例如:
3,5-二硝基-N-{2,2,2-三氯-1-(2,4-二甲基苯胺基)乙基}苯甲酰胺: 该化合物在苯胺环上有一个额外的甲基,这可能会影响其反应性和生物活性。
3,5-二硝基-N-{2,2,2-三氯-1-(1-萘胺基)乙基}苯甲酰胺: 萘基的存在而不是甲基苯基可以导致空间和电子性质的差异。
3,5-二硝基-N-{2,2,2-三溴-1-(2,5-二甲基苯胺基)乙基}苯甲酰胺: 用溴原子取代氯原子会影响该化合物的化学行为和相互作用。
属性
分子式 |
C16H13Cl3N4O5 |
|---|---|
分子量 |
447.7 g/mol |
IUPAC 名称 |
3,5-dinitro-N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H13Cl3N4O5/c1-9-4-2-3-5-13(9)20-15(16(17,18)19)21-14(24)10-6-11(22(25)26)8-12(7-10)23(27)28/h2-8,15,20H,1H3,(H,21,24) |
InChI 键 |
FPMMXCSCQRIUHN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-N'-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11707137.png)
![(2E)-3-(3-Fluorophenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile](/img/structure/B11707139.png)
![5-[4-(diethylamino)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11707141.png)
![4-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11707149.png)
![N-[(1Z)-3,3,6,7-tetramethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]aniline](/img/structure/B11707162.png)

![3-[(2Z)-5-methoxy-2-(2-thioxobutylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonate](/img/structure/B11707169.png)
![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-methylbenzamide](/img/structure/B11707175.png)

![Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B11707190.png)
![N-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11707192.png)
![2-{Benzyl[2-(benzyloxy)ethyl]amino}ethanol](/img/structure/B11707205.png)


